molecular formula C6HCl2F2NaO2S B2519375 Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate CAS No. 2490426-47-4

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B2519375
CAS No.: 2490426-47-4
M. Wt: 269.02
InChI Key: WUONRHUSRJKJBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C6HCl2F2NaO2S and its molecular weight is 269.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sodium-Promoted Claisen Ester Condensations

Sodium has been instrumental in promoting Claisen ester condensation reactions. In a study, sodium was utilized to promote the condensation of ethyl trifluoroacetate and ethyl acetate, resulting in ethyl γγγ-trifluoroacetoacetate and subsequently 1,1,1-trifluoroacetone through acidic hydrolysis. The role of sodium in these reactions, including those involving perfluoroesters, highlights its importance in organic synthesis (Burdon & McLoughlin, 1964).

Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a general reducing agent used for reductive amination of aldehydes and ketones. It exhibits a wide scope, including aliphatic and aromatic aldehydes, as well as primary and secondary amines. Its efficiency in the presence of acid-sensitive functional groups makes it a versatile reagent in organic chemistry (Abdel-Magid et al., 1996).

Synthesis of 2,2-Difluoro-3H-Benzothiophen-3-ol

A recent study reported an efficient synthesis of 2,2-difluoro-3H-benzothiophen-3-ol using sodium chlorodifluoroacetate (SCDA). This synthesis approach is simple and offers potential access to challenging synthetic building blocks for further chemical elaboration, demonstrating the adaptability of sodium compounds in complex organic syntheses (Rodrigues et al., 2019).

Use in Sodium Fluoroacetate Studies

Studies involving sodium fluoroacetate, a potent pesticide, have been conducted to understand its environmental impact and toxicity. These studies contribute to our understanding of the ecological and biological impacts of sodium-based compounds (Zurita et al., 2007).

Sodium Perfluoroalkane Carboxylates in Organic Chemistry

Sodium trifluoroacetate has been used as a source of trifluoromethyl groups in various organic compounds. This demonstrates the role of sodium compounds in facilitating complex chemical transformations, highlighting their versatility in organic synthesis (Carr et al., 1988).

Properties

IUPAC Name

sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S.Na/c7-3-1-2(4(8)13-3)6(9,10)5(11)12;/h1H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUONRHUSRJKJBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(C(=O)[O-])(F)F)Cl)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.